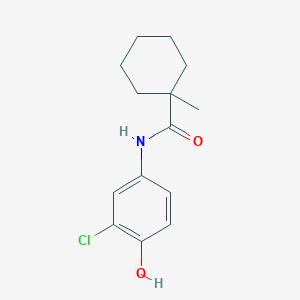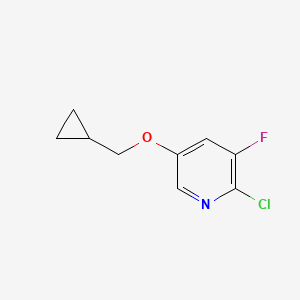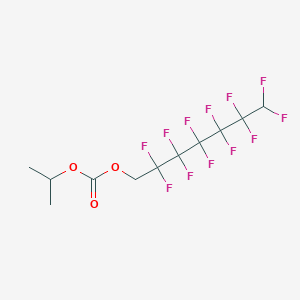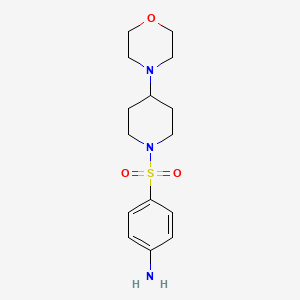![molecular formula C15H14O3 B12084632 Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)
Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a hydroxyl group at the 5-position, a methyl group at the 2’-position, and a carboxylate ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed coupling reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester group can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-hydroxy-2-methylbenzoate
- Methyl 2-hydroxy-5-methylbenzoate
- Methyl 3-hydroxy-2-methylbenzoate
Uniqueness
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(17)18-2)9-13(16)8-11/h3-9,16H,1-2H3 |
Clé InChI |
KZLUXMHDAXGFLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)










